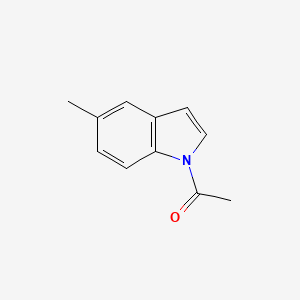

1-(5-Methyl-1H-indol-1-yl)ethan-1-one

Description

1-(5-Methyl-1H-indol-1-yl)ethan-1-one is a heterocyclic compound featuring an indole core substituted with a methyl group at position 5 and an acetyl group at position 1 of the indole ring. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals, particularly in neurological and antimicrobial agents . The acetyl group at position 1 introduces a ketone functionality, enabling further derivatization (e.g., condensation reactions to form hydrazides or oximes) . Its synthesis typically involves Friedel-Crafts acylation or condensation reactions under catalytic conditions, as demonstrated in green synthesis protocols using L-proline . Crystallographic studies confirm its planar structure, with bond lengths and angles consistent with analogous indole derivatives .

Properties

IUPAC Name |

1-(5-methylindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-11-10(7-8)5-6-12(11)9(2)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEOBALOPJFJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543827 | |

| Record name | 1-(5-Methyl-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78827-85-7 | |

| Record name | 1-(5-Methyl-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1H-indol-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methylindole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that compounds related to 1-(5-Methyl-1H-indol-1-yl)ethan-1-one exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted the synthesis of indole derivatives that showed promising activity against breast cancer cells by acting as antagonists of estrogen receptors .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of indole compounds. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated, revealing its potential as a lead compound for developing new antibiotics. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .

Agricultural Applications

Pesticide Development

The indole scaffold is prevalent in many natural products with insecticidal properties. Research has indicated that modifications to the indole structure can enhance its efficacy as a pesticide. For example, certain derivatives have been tested for their ability to disrupt the growth and reproduction of agricultural pests .

Plant Growth Regulators

Compounds similar to this compound are being explored as plant growth regulators. They can influence plant hormone pathways, promoting growth and improving crop yields under stress conditions .

Material Science

Dyes and Pigments

The vibrant colors associated with indole derivatives make them suitable for use in dyes and pigments. Research has focused on synthesizing stable indole-based dyes that can be used in textiles and coatings due to their excellent lightfastness and color intensity .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Inhibits cancer cell proliferation |

| Neuroprotective Agents | Reduces oxidative stress in neuronal cells | |

| Antimicrobial Agents | Effective against various bacterial strains | |

| Agricultural | Pesticides | Disrupts growth/reproduction of pests |

| Plant Growth Regulators | Enhances growth under stress conditions | |

| Material Science | Dyes | Stable and vibrant colorants for textiles |

Case Study 1: Anticancer Activity

A recent study evaluated the effects of a series of indole derivatives on breast cancer cell lines. The results indicated that certain modifications to the 5-methyl group enhanced the compounds' ability to inhibit cell growth significantly compared to the parent compound.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, researchers administered an indole derivative to observe its effects on neuronal survival under oxidative stress conditions. The findings suggested a marked reduction in cell death, highlighting the compound's potential as a neuroprotective agent.

Case Study 3: Pesticide Efficacy

Field trials conducted with modified indole derivatives demonstrated a significant reduction in pest populations compared to untreated controls, showcasing their potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1-(5-Methyl-1H-indol-6-yl)ethan-1-one

- Structure : Acetyl group at position 6, methyl at position 3.

- Crystallographic data shows a single unique molecule in the asymmetric unit, differing from multi-molecule arrangements in bulkier derivatives .

- Applications: Used as a precursor for synthesizing indole-linked triazole-ferrocene hybrids, highlighting its utility in organometallic chemistry .

1-(5-Chloro-1H-indol-3-yl)ethan-1-one

- Structure : Chlorine at position 5, acetyl at position 3.

- Key Differences : The electron-withdrawing chlorine substituent increases molecular weight (193.63 g/mol vs. 173.18 g/mol for the target compound) and may enhance electrophilic reactivity. This compound is a key intermediate in antimicrobial agents .

- Biological Activity : Chlorinated indoles often exhibit enhanced antibacterial potency compared to methyl-substituted analogues .

Functional Group Modifications

1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime

- Structure : Incorporates a triazole ring and nitro group.

- Key Differences: The nitro group enhances electron deficiency, while the oxime (-NOH) group enables chelation and coordination chemistry. Synthesized via condensation with hydroxylamine .

- Applications: Potential use in metal complexation and as a bioactive scaffold .

1-(2-Amino-1H-imidazol-5-yl)ethan-1-one

- Structure: Imidazole core with acetyl and amino groups.

- Key Differences: The amino group introduces hydrogen-bonding capability, improving solubility. The imidazole ring’s aromaticity differs from indole, affecting electronic properties .

- Biological Activity : Imidazole derivatives are explored for kinase inhibition and antibacterial activity .

Biological Activity

1-(5-Methyl-1H-indol-1-yl)ethan-1-one, also known as 5-methylindole-1-ethanone, is a compound derived from indole, a significant structure in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an indole ring substituted with a methyl group and an ethanone moiety.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives as anticancer agents. This compound has shown promising results in various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 4.2 | Induction of apoptosis via ERK signaling |

| HCT-116 (Colon) | 3.8 | Inhibition of tubulin polymerization |

| A549 (Lung) | 5.0 | Cell cycle arrest at G2/M phase |

In a study published in Journal of Medicinal Chemistry, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines, indicating its potential as a lead compound for further development .

Anti-inflammatory Activity

Indole derivatives have been explored for their anti-inflammatory properties. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2: Anti-inflammatory Activity

In vivo studies have indicated that this compound can reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial effects of indole derivatives have also been documented. This compound exhibits activity against various bacterial strains.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed into an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the efficacy of this compound on MGC803 gastric cancer cells. The study found that the compound induced apoptosis and caused cell cycle arrest at the G2/M phase. The results indicated a significant reduction in cell viability with an IC50 value of approximately 4.2 μM .

Case Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory properties of indole derivatives reported that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines in animal models. This suggests its potential application in inflammatory conditions such as arthritis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.